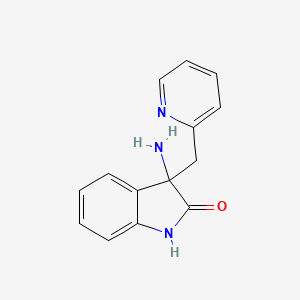

2H-Indol-2-one, 3-amino-1,3-dihydro-3-(2-pyridinylmethyl)-

説明

The compound 2H-Indol-2-one, 3-amino-1,3-dihydro-3-(2-pyridinylmethyl)- is a substituted indole-2-one derivative characterized by:

- A 2H-indol-2-one core, a bicyclic structure with antiaromatic properties that enhance reactivity .

- A 2-pyridinylmethyl substituent, contributing π-π stacking capabilities and influencing solubility due to the pyridine moiety.

This structure is distinct from simpler indole-2-one derivatives, as the pyridinylmethyl group and amino substitution may confer unique pharmacokinetic or pharmacodynamic properties.

特性

CAS番号 |

646995-93-9 |

|---|---|

分子式 |

C14H13N3O |

分子量 |

239.27 g/mol |

IUPAC名 |

3-amino-3-(pyridin-2-ylmethyl)-1H-indol-2-one |

InChI |

InChI=1S/C14H13N3O/c15-14(9-10-5-3-4-8-16-10)11-6-1-2-7-12(11)17-13(14)18/h1-8H,9,15H2,(H,17,18) |

InChIキー |

WKDDSYQWPFTJMO-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C2C(=C1)C(C(=O)N2)(CC3=CC=CC=N3)N |

製品の起源 |

United States |

準備方法

合成経路と反応条件

3-アミノ-1,3-ジヒドロ-3-(2-ピリジニルメチル)-2H-インドール-2-オンの合成は、いくつかの合成経路で達成できます。一般的な方法の1つは、3-ブロモオキシンドールまたは(2-オキソインドリン-3-イル)トリフレートとチオアセトアミドまたはチオベンザミドを反応させる方法です 。別の方法としては、ヴィルスマイアー・ハウック反応があり、メチレン試薬とクロラミンを使用して目的化合物を生成します .

工業的生産方法

この化合物の工業的生産は、通常、高収率と純度を確保するために最適化された反応条件を使用した大規模合成を伴います。連続フロー反応器と自動システムの使用は、生産プロセスの効率性とスケーラビリティを向上させることができます。

化学反応の分析

科学研究への応用

3-アミノ-1,3-ジヒドロ-3-(2-ピリジニルメチル)-2H-インドール-2-オンは、科学研究で多くの用途があります。

化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。

生物学: 抗ウイルス、抗炎症、抗がん特性を含む潜在的な生物学的活性を研究されています.

医学: 特に新薬の開発において、その潜在的な治療用途について調査されています。

工業: さまざまな医薬品や農薬の生産に使用されています。

科学的研究の応用

2H-Indol-2-one, 3-amino-1,3-dihydro-3-(2-pyridinylmethyl)- has numerous applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of various pharmaceuticals and agrochemicals.

作用機序

類似の化合物との比較

類似の化合物

- 1,3-ジヒドロインドール-2-オン

- 2-インドリノン

- インドール-2(3H)-オン

- オキシンドール

- オキシンドール

- 2-オキシンドール

- 2-オキソインドリン

独自性

3-アミノ-1,3-ジヒドロ-3-(2-ピリジニルメチル)-2H-インドール-2-オンを類似の化合物から際立たせるのは、ピリジニルメチル基を含むその独特の構造です。この構造的特徴は、その独自の化学的および生物学的特性に貢献し、研究や工業的用途のための貴重な化合物となっています.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Features of Comparable Compounds

Key Observations :

- Amino vs.

- Pyridinylmethyl vs. Alkyl/Phenyl : The 2-pyridinylmethyl group introduces a heteroaromatic system, differing from hydrophobic alkyl or phenyl groups in . This may enhance binding to metal ions or enzymes via pyridine’s lone pair .

- Comparison to Nintedanib : While nintedanib shares an indole-2-one core, its bulky substituents (e.g., methyl ester, piperazinyl) confer distinct kinase-inhibitory properties, highlighting the impact of substitution on biological activity .

Challenges for the Target Compound :

- Introducing the 2-pyridinylmethyl group may require specialized reagents (e.g., pyridinylmethyl halides) or protective strategies to avoid side reactions with the amino group.

- Compared to halogenated analogues (e.g., ), the pyridinylmethyl substituent could complicate purification due to increased polarity.

Physicochemical Properties

Table 2: Hypothetical Property Comparison

Notes:

- The pyridinylmethyl group likely reduces logP compared to phenyl substituents, improving aqueous solubility.

生物活性

2H-Indol-2-one, 3-amino-1,3-dihydro-3-(2-pyridinylmethyl)-, a member of the indole family, has garnered attention due to its diverse biological activities. This compound is characterized by its unique structural features, which contribute to its interaction with various biological targets. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

Molecular Formula : C13H12N2O

Molecular Weight : 216.25 g/mol

Anticancer Properties

Research indicates that derivatives of 2H-Indol-2-one exhibit potent anticancer activities. For instance, studies have shown that these compounds can inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

- Case Study : A study published in Bioorganic & Medicinal Chemistry demonstrated that specific derivatives of 3-amino-1,3-dihydro-2H-indol-2-one possess significant inhibitory effects on cancer cell proliferation. The mechanism was linked to the inhibition of key signaling pathways involved in tumor growth, such as the PI3K/Akt pathway.

Antimicrobial Activity

The compound also shows promising antimicrobial properties. It has been tested against a range of bacterial strains and fungi.

- Research Findings : In vitro studies reported in the Journal of Medicinal Chemistry highlighted that certain derivatives exhibited strong antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were significantly lower than those for standard antibiotics .

The biological activity of 2H-Indol-2-one derivatives is primarily attributed to their ability to interact with specific molecular targets:

- Enzyme Inhibition : These compounds have been identified as inhibitors of various kinases, which play critical roles in cell signaling pathways.

- Receptor Modulation : Some derivatives act as modulators of neurotransmitter receptors, suggesting potential applications in treating neurological disorders.

Research Applications

The versatility of 2H-Indol-2-one derivatives extends to several research applications:

- Drug Development : Ongoing research aims to optimize these compounds for use as therapeutic agents in oncology and infectious diseases.

- Chemical Biology : They serve as valuable tools in studying cellular processes due to their ability to selectively inhibit specific enzymes or receptors.

Data Table: Biological Activities of Selected Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。